molecular formula C16H19F2NO4 B580131 Tert-butyl ((2S,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate CAS No. 1456616-44-6

Tert-butyl ((2S,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate

Cat. No. B580131
M. Wt: 327.328
InChI Key: OTCULXVRRSCLLI-KBPBESRZSA-N
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Description

Tert-butyl ((2S,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate is a useful research compound. Its molecular formula is C16H19F2NO4 and its molecular weight is 327.328. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Crystallography

Tert-butyl ((2S,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate is part of a family of compounds used in structural analysis and crystallography. Its isomorphous crystal structures, as studied in compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, showcase interactions like bifurcated N—H⋯O hydrogen bonds and C—X⋯O halogen bonds, providing insights into molecular linkages in crystals (Baillargeon et al., 2017).

Chemical Reactivity and Synthesis

This compound demonstrates unique reactivity patterns, such as undergoing efficient Diels–Alder cycloadditions, observed in derivatives like tert-butyl(2-oxo-2H-pyran-5-yl)carbamate. This reactivity makes it a versatile diene, reacting effectively with both electron-rich and electron-deficient dienophiles, leading to the formation of 5-substituted bicyclic lactone cycloadducts. Such properties emphasize its potential as a key intermediate in synthetic chemistry, applicable in creating diverse molecular structures (Omar et al., 2022).

Molecular Building Blocks for Medicinal Chemistry

The compound serves as a molecular building block in the synthesis of complex molecules. For instance, its derivatives have been utilized in stereoselective asymmetric syntheses, leading to the production of potent β-secretase inhibitors, demonstrating its crucial role in drug discovery and medicinal chemistry (Ghosh et al., 2017).

Hydrogen Bond Interactions

Further analysis of related carbamate derivatives has shed light on their structural properties, particularly the interplay of strong and weak hydrogen bonds. These hydrogen-bond-based interactions play a significant role in assembling molecules into three-dimensional architectures, highlighting the compound's relevance in studying molecular interactions and designing complex molecular structures (Das et al., 2016).

properties

IUPAC Name

tert-butyl N-[(2S,3S)-2-(2,5-difluorophenyl)-5-oxooxan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-13-7-10(20)8-22-14(13)11-6-9(17)4-5-12(11)18/h4-6,13-14H,7-8H2,1-3H3,(H,19,21)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTCULXVRRSCLLI-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(=O)COC1C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(=O)CO[C@H]1C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701110815
Record name Carbamic acid, N-[(2S,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl ((2S,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl)carbamate

CAS RN

1456616-44-6
Record name Carbamic acid, N-[(2S,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1456616-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(2S,3S)-2-(2,5-difluorophenyl)tetrahydro-5-oxo-2H-pyran-3-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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